molecular formula C8H5N3 B021080 Imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 106850-34-4

Imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No. B021080
M. Wt: 143.15 g/mol
InChI Key: LRJOKNYELSECDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including water-mediated hydroamination and silver-catalyzed aminooxygenation processes. These methods enable the formation of imidazo[1,2-a]pyridines without the need for deliberate catalyst addition, offering moderate to good yields under environmentally friendly conditions (Mohan, Rao, & Adimurthy, 2013).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is crucial for their stability and reactivity. The imidazo[1,2-a]pyridine skeleton serves as a versatile platform for generating stable N-heterocyclic carbenes, indicating the structural flexibility and potential for further functionalization of these compounds (Alcarazo et al., 2005).

Scientific Research Applications

  • Fluorescent Probes for Mercury Ion : A synthesis method for 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines has been developed, serving as efficient fluorescent probes for mercury ions in acetonitrile and buffered aqueous solutions (N. Shao et al., 2011).

  • Generation of Stable N-heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton is useful for generating new types of stable N-heterocyclic carbenes, including Rh(I) mono-, biscarbenes, and mesoionic carbenes (M. Alcarazo et al., 2005).

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : Imidazo[1,2-a]pyridine-5-carbonitrile 38 exhibits potential as an HIV-1 non-nucleoside reverse transcriptase inhibitor with promising selectivity and activity (M. Bode et al., 2011).

  • Pharmacological Applications : Due to their bicyclic structure and bridgehead nitrogen atom, imidazo[1,2-a]pyridines are potential enzyme inhibitors, receptor ligands, and anti-infectious agents (C. Enguehard-Gueiffier & A. Gueiffier, 2007).

  • Cathepsin S Inhibitors : 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues have shown potent and selective cathepsin S inhibitory activity, suggesting applications in anti-inflammatory and anti-tumor treatments (Jiaqiang Cai et al., 2010).

  • Prospective Therapeutic Agents : The imidazo[1,2-a]pyridine scaffold is considered a "drug prejudice" scaffold, useful for developing therapeutic agents with activities such as anticancer, antimycobacterial, antileishmanial, and anticonvulsant (A. Deep et al., 2016).

  • NMR Spectra and Organic Synthesis : The NMR spectra of imidazo[1,2-a]pyridines show a qualitative correlation between proton chemical shifts and carbon atom electron densities, suggesting applications in organic synthesis (W. Paudler & H. L. Blewitt, 1965).

  • Natural Product and Pharmaceutical Synthesis : Copper-catalyzed selective cross-coupling with methyl hetarenes enables the synthesis of C-3 carbonyl imidazo[1,2-a]pyridine derivatives, common in natural products and pharmaceuticals (Sai Lei et al., 2016).

  • Enhanced Biological Activity for Pharmaceuticals : New methods for synthesizing imidazo[1,2-a]pyridines using readily available substrates and catalysts under mild conditions potentially enhance their biological activity (Chitrakar Ravi & S. Adimurthy, 2017).

  • Anticancer Activity : Imidazo[1,2-a]pyridines demonstrate promising anticancer activity, inhibiting various tumor cell lines and undergoing human clinical trials (Richa Goel et al., 2016).

Safety And Hazards

Imidazo[1,2-a]pyridine-6-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and wear personal protective equipment .

properties

IUPAC Name

imidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJOKNYELSECDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377462
Record name imidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-6-carbonitrile

CAS RN

106850-34-4
Record name imidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.6 g of 6-carbamoylimidazo[1,2-a]pyridine and 30 ml of phosphorus oxychloride is heated under reflux for 16 hours. The excess phosphorus oxychloride is removed under reduced pressure and the residue is poured onto ice. The mixture is neutralized with sodium carbonate and extracted with ethyl acetate. The organic layer is washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent is then evaporated off under reduced pressure to give 2.0 g of the above-identified compound as colorless crystals.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
MA Ismail, R Brun, T Wenzler, FA Tanious… - Journal of Medicinal …, 2004 - ACS Publications
2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt (7) was synthesized from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]…
Number of citations: 142 pubs.acs.org
S Yosefdad, M Bayat, Y Valadbeigi - Monatshefte für Chemie-Chemical …, 2023 - Springer
A one-pot approach for the synthesis of polyfunctionalized imidazopyridine carbonitrile and pyridopyrimidine carbothioamide derivatives, via reaction of 1,1-bis(methylthio)-2-nitroethene…
Number of citations: 0 link.springer.com
G Naresh, NR Lakkaniga, A Kharbanda… - European Journal of …, 2019 - Wiley Online Library
Derivatization of imidazo[1,2‐a]pyridine scaffolds have gained considerable attention due to the biological significance of therapeutics based on the imidazopyridine core. By utilizing a …
ML Bode, D Gravestock, SS Moleele… - Bioorganic & medicinal …, 2011 - Elsevier
During random screening of a small in-house library of compounds, certain substituted imidazo[1,2-a]pyridines were found to be weak allosteric inhibitors of HIV-1 reverse transcriptase (…
Number of citations: 126 www.sciencedirect.com
R Panwar, S Singh, P Yadav, R Shaw, A Kumar… - Synlett, 2017 - thieme-connect.com
A water-mediated regioselective synthesis of 6,7-diaryl-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-a]pyridine-6-carbonitriles was performed by the reaction of 2-[1-cyano-2,2-bis(methylsulfanyl…
Number of citations: 4 www.thieme-connect.com
MA Ismail, DW Boykin - Synthetic Communications®, 2011 - Taylor & Francis
Symmetrical and unsymmetrical bithiophene-substituted heterocycles bearing carbonitriles including imidazo[1,2-a]pyridine, benzimidazole, and pyridine derivatives have been …
Number of citations: 13 www.tandfonline.com
S Kazemi Movahed, M Dabiri… - Helvetica Chimica …, 2013 - Wiley Online Library
An efficient one‐pot four‐component protocol for the synthesis of imidazo[1,2‐a]pyridines was developed by condensing ethane‐1,2‐diamine (2), 1,1‐bis(methylthio)‐2‐nitroethene (1), …
Number of citations: 13 onlinelibrary.wiley.com
HY Fu, L Chen, H Doucet - The Journal of Organic Chemistry, 2012 - ACS Publications
Ligand-free Pd(OAc) 2 was found to catalyze very efficiently the direct arylation of imidazo[1,2-a]pyridines at C3 under very low catalyst concentration. The reaction can be performed …
Number of citations: 142 pubs.acs.org
AJ Stasyuk, P Bultinck, DT Gryko… - Journal of Photochemistry …, 2016 - Elsevier
The correlation between the structures and molecular properties on the one hand and the fluorescence properties on the other for a set of 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridines …
Number of citations: 21 www.sciencedirect.com
A Alizadeh, H Hasanpour, R Rezaiyehraad - ChemistrySelect, 2022 - Wiley Online Library
A new series of 1H‐pyrrolo[1,2‐a]imidazol‐6‐yl)acetamides and pyrrolo[1,2‐a]pyrimidin‐7‐yl)acetamides were synthesized by the ultrasound‐assisted tandem pseudo‐four‐component …

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